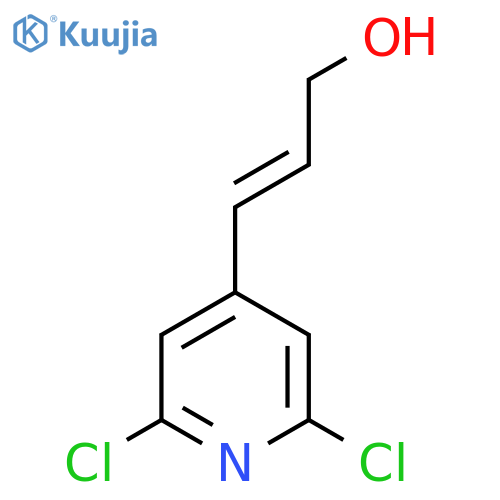

Cas no 2229680-90-2 (3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol

- 2229680-90-2

- EN300-1977993

-

- インチ: 1S/C8H7Cl2NO/c9-7-4-6(2-1-3-12)5-8(10)11-7/h1-2,4-5,12H,3H2/b2-1+

- InChIKey: NUVNIZYFLRZOSM-OWOJBTEDSA-N

- ほほえんだ: ClC1C=C(C=C(N=1)Cl)/C=C/CO

計算された属性

- せいみつぶんしりょう: 202.9904692g/mol

- どういたいしつりょう: 202.9904692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 33.1Ų

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1977993-0.1g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 0.1g |

$956.0 | 2023-09-16 | ||

| Enamine | EN300-1977993-10.0g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 10g |

$4667.0 | 2023-05-31 | ||

| Enamine | EN300-1977993-1g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 1g |

$1086.0 | 2023-09-16 | ||

| Enamine | EN300-1977993-1.0g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 1g |

$1086.0 | 2023-05-31 | ||

| Enamine | EN300-1977993-5.0g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 5g |

$3147.0 | 2023-05-31 | ||

| Enamine | EN300-1977993-2.5g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 2.5g |

$2127.0 | 2023-09-16 | ||

| Enamine | EN300-1977993-10g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 10g |

$4667.0 | 2023-09-16 | ||

| Enamine | EN300-1977993-0.05g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 0.05g |

$912.0 | 2023-09-16 | ||

| Enamine | EN300-1977993-0.25g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 0.25g |

$999.0 | 2023-09-16 | ||

| Enamine | EN300-1977993-0.5g |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol |

2229680-90-2 | 0.5g |

$1043.0 | 2023-09-16 |

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol 関連文献

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-olに関する追加情報

Introduction to 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol (CAS No. 2229680-90-2)

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229680-90-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with chloro and hydroxyl functional groups, making it a versatile scaffold for drug discovery and development. The structural configuration of this compound imparts unique chemical properties that have garnered attention from academic and industrial researchers worldwide.

The molecular structure of 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol consists of a propenyl side chain attached to a pyridine ring that is dichlorinated at the 2 and 6 positions. The presence of the hydroxyl group at the 1-position of the propenyl chain enhances its reactivity, allowing for further functionalization and derivatization. This chemical architecture makes it an attractive candidate for synthesizing novel bioactive molecules with potential therapeutic applications.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The dichloropyridine moiety in 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol is particularly noteworthy, as it can modulate electron density and influence binding affinity to biological targets.

One of the most compelling aspects of 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol is its potential in oncology research. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The dichloropyridine ring is known to enhance binding interactions with ATP-binding sites in kinases, which are critical for cancer cell signaling pathways. Furthermore, the hydroxyl group provides a site for further chemical modifications, enabling researchers to optimize potency and selectivity.

Another area where 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol shows promise is in anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Research suggests that pyridine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol make it a potential lead compound for designing novel anti-inflammatory agents.

The synthesis of 3-(2,6-dichloropyridin-4-ylo propenyl)-1 ol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and hydroxylations. Advanced techniques such as flow chemistry have also been employed to improve yield and purity. The availability of high-quality starting materials and robust synthetic methodologies are crucial for producing this compound in sufficient quantities for research purposes.

In conclusion, 3-(2,6-dichloropyridin -4 -ylo propenyl)-1 ol (CAS No. 2229680 -90 -2) represents a promising scaffold for developing novel pharmaceuticals with applications in oncology and anti-inflammatory therapy. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-(2 , 6 -dichloro py ridin -4 -ylo propen yl)-1 ol will play a crucial role in advancing drug discovery efforts.

2229680-90-2 (3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol) 関連製品

- 61337-88-0(1-(3-Cyano-2-pyridyl)-4-methyl-2-phenylpiperazine)

- 400841-00-1(Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate)

- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)

- 91532-95-5((4-Phenyl-piperazin-2-yl)-methylamine)

- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)

- 70527-57-0(2-(3,5-dimethoxyphenyl)-2-methyloxirane)

- 866873-98-5(10,11-Dibromo-10,11-dihydro-5H-dibenzob,fazepine-5-carbonyl Bromide)

- 2137677-71-3(1-Pyrrolidineethanol, α-ethyl-α-(trifluoromethyl)-)

- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)

- 45874-38-2(1-Aminoquinolin-1-ium)